N'-(2,5-dichlorophenyl)acetohydrazide
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Overview
Description
N’-(2,5-Dichlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of acetohydrazide, where the acetohydrazide moiety is substituted with a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(2,5-Dichlorophenyl)acetohydrazide can be synthesized through the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Step 1: Dissolve 2,5-dichlorobenzoyl chloride in an organic solvent such as dichloromethane.
Step 2: Add hydrazine hydrate to the solution while maintaining the temperature at around 0-5°C.
Step 3: Add pyridine dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2,5-dichlorophenyl)acetohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(2,5-Dichlorophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N’-(2,5-dichlorophenyl)acetohydrazone.
Reduction: Reduced forms such as N’-(2,5-dichlorophenyl)ethylhydrazine.
Substitution: Substituted derivatives such as N’-(2,5-dimethoxyphenyl)acetohydrazide.
Scientific Research Applications
N’-(2,5-Dichlorophenyl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N’-(2,5-dichlorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,4-Dichlorophenyl)acetohydrazide
- N’-(3,5-Dichlorophenyl)acetohydrazide
- N’-(2,5-Difluorophenyl)acetohydrazide
Uniqueness
N’-(2,5-Dichlorophenyl)acetohydrazide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 2,5-dichloro substitution pattern may confer distinct properties compared to other dichlorophenyl derivatives, such as enhanced stability or specific binding affinity to molecular targets.
Properties
IUPAC Name |
N'-(2,5-dichlorophenyl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5(13)11-12-8-4-6(9)2-3-7(8)10/h2-4,12H,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOJRKPJQDINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744322 |
Source
|
Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14580-42-8 |
Source
|
Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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